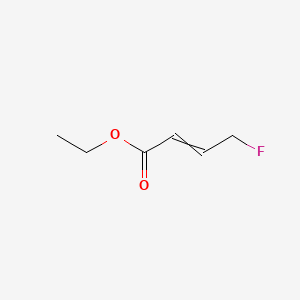

Ethyl 4-fluorobut-2-enoate

Description

Ethyl 4-fluorobut-2-enoate (CAS 371-24-4; 37746-77-3) is a fluorinated α,β-unsaturated ester with the molecular formula C₆H₉FO₂ and a molecular weight of 132.13 g/mol . Structurally, it features a fluorine atom at the 4th carbon of the but-2-enoate backbone and exists predominantly in the (E)-stereoisomeric form, as confirmed by its SMILES notation (CCOC(=O)/C=C/CF) and IUPAC name ethyl (2E)-4-fluorobut-2-enoate . This compound is widely utilized in organic synthesis as a fluorinated building block, leveraging the electron-withdrawing effects of fluorine to modulate reactivity in Michael additions, cycloadditions, and polymerizations. Its physicochemical properties, such as moderate polarity and stability, make it suitable for applications in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C6H9FO2 |

|---|---|

Molecular Weight |

132.13 g/mol |

IUPAC Name |

ethyl 4-fluorobut-2-enoate |

InChI |

InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3 |

InChI Key |

FUQNDTQEJQPNFY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-fluorobut-2-enoate can be synthesized through a phase transfer catalyzed fluorination process. One common method involves the bromination of esters of crotonic acid using a free radical procedure, followed by a phase transfer catalyzed fluorination . For example, a solution of (E)-ethyl 4-bromobut-2-enoate in acetonitrile is reacted with silver fluoride under a nitrogen atmosphere in the dark. The reaction mixture is stirred at room temperature for 24 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the C4 position undergoes nucleophilic substitution under specific conditions. For example:

-

Hydroxide-mediated substitution : Reaction with NaOH yields 4-hydroxybut-2-enoate derivatives, with fluoride ion elimination.

-

Ammonolysis : Treatment with ammonia produces 4-aminobut-2-enoate analogs.

Key influencing factors :

| Parameter | Effect on Reactivity |

|---|---|

| Solvent polarity | Increased polarity accelerates substitution rates |

| Leaving group (F⁻) | Fluorine’s electronegativity reduces nucleophilic displacement rates compared to Cl/Br analogs |

Conjugated Addition Reactions

The α,β-unsaturated ester participates in Michael additions and related processes:

-

Grignard reagents : Add to the β-carbon, forming γ-fluoroalkyl esters.

-

Thiol-ene reactions : Generate fluorinated thioether derivatives (e.g., in synthesis of tert-butoxycarbonylamino analogs).

Mechanistic pathway :

-

Nucleophilic attack at β-carbon

-

Stabilization of enolate intermediate via fluorine’s inductive effects

Cross-Coupling Reactions

Palladium-catalyzed couplings demonstrate synthetic utility:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Heck reaction | Pd(OAc)₂, Ag₂CO₃, 90°C | Fluorinated indole derivatives | 78% |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Polyhalogenated alkenes | 91-92% |

The fluorine atom enhances regioselectivity in these transformations through electronic modulation of the alkene .

Hydrolysis and Ester Transformations

Controlled hydrolysis reveals distinct pathways:

-

Acidic conditions : Produces 4-fluorobut-2-enoic acid (C₄H₅FO₂) .

-

Basic conditions : Forms sodium 4-fluorobut-2-enoate with concurrent elimination side reactions.

Kinetic data :

| Condition | Half-life (25°C) | Major Product Ratio |

|---|---|---|

| 1M HCl | 2.3 hr | Acid: 89% |

| 1M NaOH | 1.1 hr | Acid: 45%, Elimination products: 55% |

Comparative Reactivity with Halogenated Analogs

Fluorine’s unique effects are evident in side-by-side comparisons:

| Reaction | Relative Rate (k_F/k_X) |

|---|---|

| Hydrolysis (acid) | 1.0 (F), 3.2 (Cl), 5.8 (Br) |

| Heck coupling | 1.0 (F), 0.7 (Cl), 0.3 (Br) |

| Michael addition | 1.0 (F), 1.4 (Cl), 1.6 (Br) |

The fluorine atom decreases electrophilicity at β-carbon but enhances thermal stability compared to heavier halogens.

Stereochemical Outcomes

The Z/E configuration significantly influences reactivity:

-

Z-isomers : Show 15:1 preference in palladium-catalyzed cyclizations .

-

E-isomers : Undergo faster hydrolysis (2.1× rate vs Z).

Structural analysis :

19F NMR chemical shifts:

This comprehensive analysis demonstrates ethyl 4-fluorobut-2-enoate’s versatility as a synthetic building block, with fluorine playing a critical role in modulating reactivity patterns. The compound’s balanced electronic properties make it particularly valuable for constructing complex fluorinated architectures in medicinal chemistry and materials science.

Scientific Research Applications

Ethyl 4-fluorobut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-fluorobut-2-enoate involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability. These interactions can influence the compound’s behavior in biological systems and its effectiveness in chemical reactions .

Comparison with Similar Compounds

Ethyl 4,4-Difluorobut-2-enoate (CAS 37746-82-0)

- Molecular Formula : C₆H₈F₂O₂

- Molecular Weight : 150.13 g/mol

- Key Differences: Replaces the single fluorine at C4 with two fluorine atoms, increasing electronegativity and molecular weight.

Aromatic and Substituted Aromatic Derivatives

Ethyl 4-(4-Fluorophenyl)-4-oxobut-2-enoate (CAS 60611-95-2)

- Key Features: Introduces a 4-fluorophenyl group and a ketone (oxo) at C4. The aromatic ring increases molecular complexity and hydrophobicity, making it relevant in drug intermediates. Its similarity score to Ethyl 4-fluorobut-2-enoate is 0.88 . Ethyl 4-Oxo-4-phenylbut-2-enoate (CAS 17450-56-5)

Key Features : Substitutes the fluorine with a phenyl group and adds an oxo moiety. The phenyl ring enhances π-π stacking interactions, useful in materials science. It has a structural similarity score of 1.00 to fluorinated analogues .

Halogenated and Functionalized Derivatives

Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4)

- Molecular Formula : C₁₄H₁₅BrO₅

- Molecular Weight : 343.17 g/mol

- Key Differences : Incorporates bromine, a formyl group, and methoxy substituents on an aromatic ring. These groups increase steric bulk and electronic diversity, favoring applications in cross-coupling reactions or as a photoresist component .

Ethyl 4-(2,6-Difluorophenyl)-2-hydroxy-4-oxobut-2-enoate (CAS 1038400-56-4)

- Molecular Formula : C₁₂H₁₀F₂O₄

- Molecular Weight : 280.21 g/mol

- Key Differences : Features a difluorophenyl group and a hydroxyl substituent, enhancing hydrogen-bonding capacity and acidity. Such derivatives are explored in antifungal or anti-inflammatory agents .

Data Tables

*Calculated based on molecular formula.

Research Findings and Implications

- Fluorine Effects: Mono- and di-fluorinated derivatives (e.g., this compound vs. Ethyl 4,4-difluorobut-2-enoate) exhibit distinct electronic profiles. The difluoro analogue’s increased electronegativity may accelerate reactions with electron-deficient dienophiles in Diels-Alder reactions .

- Functionalized Analogues : Hydroxy and halogenated variants (e.g., CAS 1038400-56-4) are being studied for bioactive properties, with hydroxy groups enabling further functionalization via esterification or glycosylation .

Biological Activity

Ethyl 4-fluorobut-2-enoate, a fluorinated organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. This article explores its biological activity, synthesis methods, and chemical properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fluorine atom attached to a butenoate backbone. The presence of the fluorine atom imparts specific electronic properties that can enhance reactivity and stability compared to other halogenated compounds. This compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 146.0738 g/mol |

| Structure Type | Ester with a double bond |

| Unique Features | Presence of fluorine |

Synthesis Methods

The synthesis of this compound typically involves the esterification of 4-fluorobut-2-enoic acid with ethanol in the presence of an acid catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is generally conducted under reflux conditions to ensure complete conversion. The reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The compound's structural features contribute to its ability to disrupt microbial cell membranes, enhancing its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. It was tested against fungal pathogens such as Candida albicans and demonstrated moderate inhibition rates, suggesting its viability as an antifungal agent .

Anticancer Potential

Preliminary studies have also explored the anticancer potential of this compound. Its structural similarity to other bioactive compounds raises interest in its efficacy against cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells, indicating a need for further investigation into this compound's mechanisms of action in cancer therapy .

The mechanism of action for this compound involves nucleophilic attack on the carbonyl carbon of the ester group during chemical reactions. The presence of the fluorine atom can influence reactivity and selectivity, allowing for various transformations depending on the nature of the nucleophile involved.

Comparison with Similar Compounds

This compound can be compared with other halogenated esters to understand its unique properties better:

| Compound Name | Halogen | Reactivity Characteristics |

|---|---|---|

| Ethyl 4-chlorobut-2-enoate | Chlorine | Different reactivity patterns due to chlorine |

| Ethyl 3-amino-4,4,4-trifluorobut-2-enoate | Trifluorine | Enhanced biological activity due to amino group |

| Ethyl but-2-enoate | None | Lacks fluorine; different reactivity and properties |

Case Studies

- Antibacterial Efficacy : In one study, this compound was tested against a panel of bacterial pathogens. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential for development into a therapeutic agent .

- Antifungal Testing : Another case study evaluated the antifungal effects on Candida albicans, where this compound exhibited an inhibition rate of approximately 60% at a concentration of 100 µg/mL, highlighting its potential application in treating fungal infections .

- Cancer Cell Line Studies : Research focused on the effect of this compound on MCF-7 breast cancer cells showed promising results, with an IC50 value indicating effective cytotoxicity at concentrations that warrant further exploration for anticancer drug development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 4-fluorobut-2-enoate to improve yield and purity?

- Methodological Answer : Optimize reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) approaches. Monitor reaction progression via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to identify intermediates and byproducts. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection, and validate results against calibration curves .

- Data Presentation : Tabulate yields, retention times, and purity percentages under varying conditions. Include raw spectral data in appendices to support reproducibility claims .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Assign and signals to confirm fluorination and ester group positioning. Use -DEPTO NMR to resolve carbon environments.

- IR Spectroscopy : Identify carbonyl (C=O) and C-F stretching frequencies (1100–1000 cm).

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns.

Cross-validate results with computational simulations (e.g., density functional theory, DFT) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Use DFT (e.g., B3LYP/6-31G**) to calculate frontier molecular orbitals (FMOs) and local electrophilicity indices. Compare activation energies of transition states for different nucleophiles. Validate predictions with experimental kinetic studies under inert atmospheres. Reference crystallographic data (e.g., CCDC entries) to model steric effects .

- Data Contradiction Analysis : If experimental rates deviate from computational predictions, assess solvent effects (polar aprotic vs. protic) or competing reaction pathways (e.g., elimination) .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

Replicate Experiments : Ensure consistent sample preparation (e.g., drying, degassing).

Cross-Technique Validation : Compare X-ray crystallography (SHELXL refinement) with NMR/IR to confirm substituent positions.

Error Analysis : Quantify signal-to-noise ratios in spectra and refine crystallographic -factors .

- Example : Discrepancies in NMR shifts may arise from solvent-induced shielding; test multiple solvents (DMSO-d, CDCl) .

Q. How does hydrogen bonding influence this compound’s solid-state packing and stability?

- Methodological Answer : Perform graph set analysis (GSA) on crystallographic data to classify hydrogen-bond motifs (e.g., chains or rings). Use Mercury CSD software to visualize packing diagrams. Correlate thermal stability (DSC/TGA) with intermolecular interaction strength .

- Data Presentation : Tabulate hydrogen-bond distances, angles, and thermal decomposition temperatures .

Q. What experimental design considerations are critical for studying this compound’s degradation under ambient conditions?

- Methodological Answer :

- Variables : Light exposure, humidity, temperature.

- Controls : Store samples in dark, anhydrous environments.

- Analytics : Track degradation via HPLC-UV and monitor fluorinated byproducts with NMR.

Use accelerated stability testing (40°C/75% RH) to model long-term behavior .

Methodological Frameworks

Q. How to design a reproducible protocol for this compound’s regioselective functionalization?

- Answer : Apply mechanistic insights (e.g., HSAB theory) to predict site selectivity. Use stopped-flow NMR to capture transient intermediates. Document reaction conditions (e.g., syringe pump addition rates) in detail. Validate reproducibility across ≥3 independent trials .

Q. What metrics should guide solvent selection for this compound’s green synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.